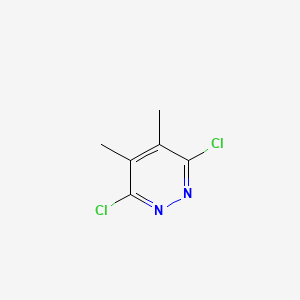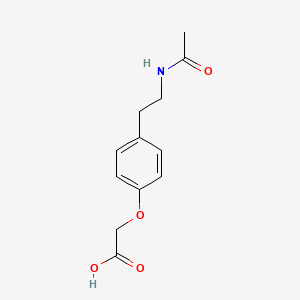![molecular formula C23H23N6S.Cl<br>C23H23ClN6S B1321654 (3R,3aS,6R,6aS)-6-(methanesulfonyloxy)-hexahydrofuro[3,2-b]furan-3-yl methanesulfonate CAS No. 24808-23-9](/img/structure/B1321654.png)
(3R,3aS,6R,6aS)-6-(methanesulfonyloxy)-hexahydrofuro[3,2-b]furan-3-yl methanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R,3aS,6R,6aS)-6-(methanesulfonyloxy)-hexahydrofuro[3,2-b]furan-3-yl methanesulfonate is a complex organic compound characterized by its unique hexahydrofuro[3,2-b]furan structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,3aS,6R,6aS)-6-(methanesulfonyloxy)-hexahydrofuro[3,2-b]furan-3-yl methanesulfonate typically involves multiple steps, starting from simpler organic molecules. One common synthetic route includes the following steps:
Formation of the hexahydrofuro[3,2-b]furan core: This step involves cyclization reactions that form the core structure.
Introduction of methanesulfonyloxy groups: Methanesulfonyl chloride is often used in the presence of a base such as triethylamine to introduce the methanesulfonyloxy groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(3R,3aS,6R,6aS)-6-(methanesulfonyloxy)-hexahydrofuro[3,2-b]furan-3-yl methanesulfonate undergoes various chemical reactions, including:
Substitution reactions: The methanesulfonyloxy groups can be substituted by nucleophiles.
Oxidation and reduction reactions: The compound can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Substitution reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation reactions: Reagents like potassium permanganate or chromium trioxide.
Reduction reactions: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives of the original compound.
Scientific Research Applications
(3R,3aS,6R,6aS)-6-(methanesulfonyloxy)-hexahydrofuro[3,2-b]furan-3-yl methanesulfonate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which (3R,3aS,6R,6aS)-6-(methanesulfonyloxy)-hexahydrofuro[3,2-b]furan-3-yl methanesulfonate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (3R,3aS,6R,6aS)-6-(methanesulfonyloxy)-hexahydrofuro[3,2-b]furan-3-yl acetate
- (3R,3aS,6R,6aS)-6-(methanesulfonyloxy)-hexahydrofuro[3,2-b]furan-3-yl chloride
Uniqueness
(3R,3aS,6R,6aS)-6-(methanesulfonyloxy)-hexahydrofuro[3,2-b]furan-3-yl methanesulfonate is unique due to its specific structural features and the presence of methanesulfonyloxy groups. These characteristics confer distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.
Properties
CAS No. |
24808-23-9 |
|---|---|
Molecular Formula |
C23H23N6S.Cl C23H23ClN6S |
Molecular Weight |
451.0 g/mol |
IUPAC Name |
N-ethyl-4-[(3-phenyl-1,2,4-thiadiazol-5-yl)diazenyl]-N-(2-pyridin-1-ium-1-ylethyl)aniline;chloride |
InChI |
InChI=1S/C23H23N6S.ClH/c1-2-29(18-17-28-15-7-4-8-16-28)21-13-11-20(12-14-21)25-26-23-24-22(27-30-23)19-9-5-3-6-10-19;/h3-16H,2,17-18H2,1H3;1H/q+1;/p-1 |
InChI Key |
RAJUOBWEWIXUMN-UHFFFAOYSA-M |
SMILES |
CS(=O)(=O)OC1COC2C1OCC2OS(=O)(=O)C |
Isomeric SMILES |
CS(=O)(=O)O[C@@H]1CO[C@H]2[C@@H]1OC[C@H]2OS(=O)(=O)C |
Canonical SMILES |
CCN(CC[N+]1=CC=CC=C1)C2=CC=C(C=C2)N=NC3=NC(=NS3)C4=CC=CC=C4.[Cl-] |
Key on ui other cas no. |
24808-23-9 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Ethyl 3-(benzo[b]thiophen-2-yl)-3-oxopropanoate](/img/structure/B1321582.png)



![Ethyl 5-thiophen-2-yl-[1,2,4]oxadiazole-3-carboxylate](/img/structure/B1321590.png)
![N-Hexyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B1321592.png)





